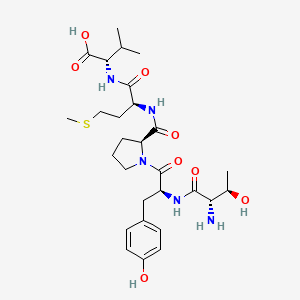
C10H10ClF3N2O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C10H10ClF3N2O4 is an organic molecule that contains carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C10H10ClF3N2O4 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure, often using protecting groups to ensure selective reactions.
Catalytic Reactions: Catalysts such as transition metals or enzymes may be used to facilitate specific bond formations or transformations.
Reaction Conditions: Typical conditions include controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C10H10ClF3N2O4: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to lower oxidation states, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metals, enzymes.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
C10H10ClF3N2O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which C10H10ClF3N2O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or DNA.
Comparaison Avec Des Composés Similaires
C10H10ClF3N2O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or molecular structures. For example:
C10H10ClF3N2O3: A similar compound with one less oxygen atom, which may have different reactivity and applications.
C10H10ClF2N2O4: A compound with one less fluorine atom, potentially affecting its chemical properties and biological activity.
Propriétés
Formule moléculaire |
C10H10ClF3N2O4 |
|---|---|
Poids moléculaire |
314.64 g/mol |
Nom IUPAC |
(2S)-2-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9F3N2O4.ClH/c1-5(9(16)17)14-7-3-2-6(10(11,12)13)4-8(7)15(18)19;/h2-5,14H,1H3,(H,16,17);1H/t5-;/m0./s1 |
Clé InChI |
ZTNLXRWSADKPMN-JEDNCBNOSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-].Cl |
SMILES canonique |
CC(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


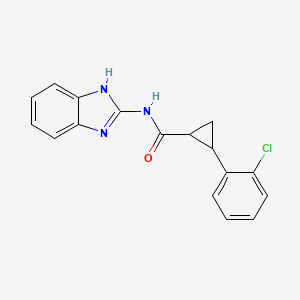
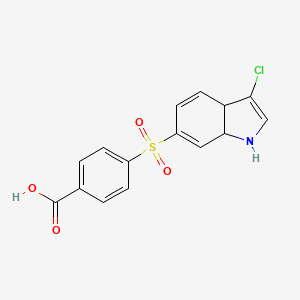
![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
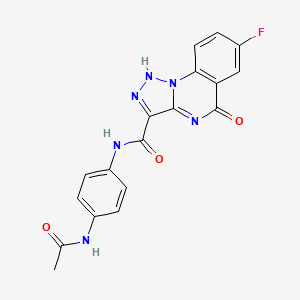
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)
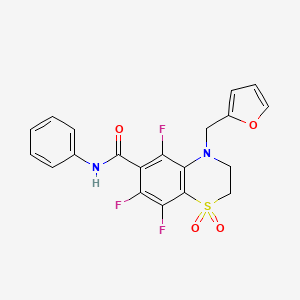
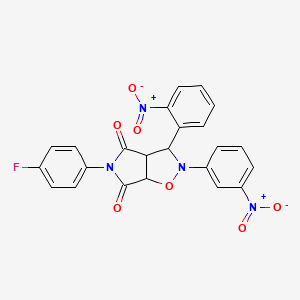
![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
